3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiadiazole ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is often formed through a cyclization reaction involving a 1,3-dicarbonyl compound and an amine.
Coupling of the Rings: The thiadiazole and oxazole rings are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-Hydroxy-2-quinolones
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-7-10(8(2)20-18-7)11(19)15-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNITZNBVSTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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